molecular formula C15H16N2O4S B2996465 Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 915937-58-5

Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2996465
CAS No.: 915937-58-5
M. Wt: 320.36
InChI Key: ZIJIUSKCUDVKMP-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival . The primary research value of this compound lies in its high selectivity and potency against GSK-3β, making it an essential pharmacological tool for probing the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it activates transcription of target genes involved in cell growth. This mechanism underpins its application in diverse research areas, including the investigation of neurodegenerative diseases like Alzheimer's disease , where GSK-3β hyperactivity is linked to tau hyperphosphorylation and neurofibrillary tangle formation. Furthermore, due to the role of GSK-3β in regulating apoptosis and oncogenesis, this inhibitor is widely used in oncological research to study its effects on tumor cell viability and as a potential chemosensitizing agent. Its utility also extends to the study of metabolic disorders and stem cell biology, where precise modulation of the GSK-3β pathway is critical for understanding disease mechanisms and developing novel therapeutic strategies.

Properties

IUPAC Name

methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-7-10(17-21-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJIUSKCUDVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent studies.

Chemical Structure

The compound features a complex structure that includes a benzo[b]thiophene core fused with an isoxazole moiety. The presence of these heterocycles is significant as they are often associated with various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole derivatives exhibit notable antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. Research demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BHeLa12.8Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Isoxazole derivatives have been reported to exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • Antitumor Effects in Breast Cancer Models
    A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis via caspase activation.
  • Inflammation Reduction in Animal Models
    In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls. This suggests a potential therapeutic application in managing inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway suppression.
  • Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substitutions

The tetrahydrobenzo[b]thiophene core is conserved across analogs, but key variations include:

  • Ester Group : The target compound uses a methyl ester , whereas analogs like ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 919860-71-2) employ an ethyl ester . This difference impacts lipophilicity and metabolic stability, as methyl esters are typically hydrolyzed faster than ethyl esters .
  • Amide Substituents: The 5-methylisoxazole-3-carboxamide group distinguishes the target compound from derivatives such as cyanoacrylamides (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) and benzylideneamino derivatives (e.g., compound S8 with a p-Br substituent) .
Table 1: Structural Features of Selected Analogs
Compound Name Ester Group Amide Substituent Key Functional Groups
Target Compound Methyl 5-Methylisoxazole-3-carboxamide Isoxazole, methyl ester
Ethyl 2-(Isoxazole-5-carboxamido)-... (CAS 919860-71-2) Ethyl Isoxazole-5-carboxamide Isoxazole, ethyl ester
Ethyl 2-(2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-... (Antioxidant Derivative) Ethyl Cyanoacrylamide with 4-hydroxy-3,5-dimethoxy Phenolic hydroxyl, cyano group
Ethyl 2-(2-Cyanoacetamido)-... (Intermediate) Ethyl Cyanoacetamide Cyano group
Compound S8 (p-Br benzylideneamino derivative) Ethyl Benzylideneamino with p-Br Electron-withdrawing bromine

Anticancer Activity

  • However, analogs like compound S8 (p-Br benzylideneamino derivative) demonstrated significant cytotoxicity against A-549 lung cancer cells (10⁻⁴ M dose), surpassing adriamycin in potency due to electron-withdrawing substituents .

Antibacterial and Antioxidant Activity

  • Cyanoacrylamide Derivatives: Ethyl esters with phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxy) showed superior antibacterial and antioxidant activities. The 4-hydroxy-3,5-dimethoxy derivative exhibited the highest antioxidant activity across multiple models .

Analgesic and Metabolic Properties

  • Cyanoacetamide Derivatives: Ethyl 2-(2-cyanoacetamido)-... derivatives demonstrated analgesic and antioxidant properties, attributed to the cyano group’s radical-scavenging ability .
  • Target Compound: The absence of a cyano group suggests divergent mechanisms, possibly favoring kinase inhibition (common with isoxazole motifs) over antioxidant pathways .

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